molecular formula C11H15NO4S B15307588 Ethyl (4-(methylsulfonyl)phenyl)glycinate

Ethyl (4-(methylsulfonyl)phenyl)glycinate

Cat. No.: B15307588
M. Wt: 257.31 g/mol
InChI Key: MBJHTAHIBALJOR-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.3061 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE typically involves the reaction of 4-methanesulfonylaniline with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE undergoes various types of chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process. By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE can be compared with other similar compounds such as:

    METHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    ETHYL 2-[(4-METHYLSULFONYLPHENYL)AMINO]ACETATE: Similar but with a methylsulfonyl group instead of a methanesulfonyl group.

    ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]PROPIONATE: Similar but with a propionate group instead of an acetate group.

The uniqueness of ETHYL 2-[(4-METHANESULFONYLPHENYL)AMINO]ACETATE lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 2-(4-methylsulfonylanilino)acetate

InChI

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-9-4-6-10(7-5-9)17(2,14)15/h4-7,12H,3,8H2,1-2H3

InChI Key

MBJHTAHIBALJOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

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